N-[5-(4-bromophenyl)-7-(4-chlorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]ethanesulfonamide
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Overview
Description
N-[5-(4-bromophenyl)-7-(4-chlorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]ethanesulfonamide is a complex organic compound featuring a triazolopyrimidine core substituted with bromophenyl and chlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-bromophenyl)-7-(4-chlorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]ethanesulfonamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Triazolopyrimidine Core: This can be achieved by cyclization reactions involving appropriate precursors such as hydrazines and nitriles under acidic or basic conditions.
Substitution Reactions: Introduction of the bromophenyl and chlorophenyl groups can be done via electrophilic aromatic substitution reactions.
Sulfonamide Formation: The final step involves the reaction of the triazolopyrimidine intermediate with ethanesulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes:
Optimization of Reaction Conditions: Temperature, solvent, and catalyst selection to maximize efficiency.
Purification Techniques: Use of recrystallization, chromatography, and other purification methods to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-bromophenyl)-7-(4-chlorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]ethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, N-[5-(4-bromophenyl)-7-(4-chlorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]ethanesulfonamide has potential as a pharmacophore in drug design. It can be used to develop new therapeutic agents targeting specific biological pathways.
Medicine
In medicine, this compound may be investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities. Its ability to interact with various biological targets makes it a candidate for drug development.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or reactivity.
Mechanism of Action
The mechanism of action of N-[5-(4-bromophenyl)-7-(4-chlorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]ethanesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and affecting various biological pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[5-(4-bromophenyl)-7-(4-fluorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]ethanesulfonamide
- N-[5-(4-chlorophenyl)-7-(4-iodophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]ethanesulfonamide
Uniqueness
The uniqueness of N-[5-(4-bromophenyl)-7-(4-chlorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]ethanesulfonamide lies in its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of both bromine and chlorine atoms provides distinct electronic and steric properties, differentiating it from other similar compounds.
This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and unique characteristics
Properties
Molecular Formula |
C19H17BrClN5O2S |
---|---|
Molecular Weight |
494.8 g/mol |
IUPAC Name |
N-[5-(4-bromophenyl)-7-(4-chlorophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]ethanesulfonamide |
InChI |
InChI=1S/C19H17BrClN5O2S/c1-2-29(27,28)25-18-23-19-22-16(12-3-7-14(20)8-4-12)11-17(26(19)24-18)13-5-9-15(21)10-6-13/h3-11,17H,2H2,1H3,(H2,22,23,24,25) |
InChI Key |
GSRKQINRTWBTSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)NC1=NN2C(C=C(NC2=N1)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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